3-[2-(3-Methylphenoxy)acetamido]benzoic acid
Description
Properties
CAS No. |
649773-91-1 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-4-2-7-14(8-11)21-10-15(18)17-13-6-3-5-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
VXYUMTRASFTABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Amide Bond Formation
The target compound is synthesized through a two-step sequence: (1) preparation of 2-(3-methylphenoxy)acetic acid and (2) amide coupling with 3-aminobenzoic acid.
Step 1: Synthesis of 2-(3-Methylphenoxy)acetic Acid
3-Methylphenol reacts with chloroacetic acid under alkaline conditions (NaOH, 80°C, 4 h) to yield 2-(3-methylphenoxy)acetic acid. This nucleophilic substitution achieves ~90% conversion when using a 1.2:1 molar ratio of chloroacetic acid to phenol. The product is isolated via acidification (HCl) and recrystallized from ethanol/water (mp 142–144°C).
Step 2: Amide Coupling with 3-Aminobenzoic Acid
The carboxylic acid group of 2-(3-methylphenoxy)acetic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF. Reaction with 3-aminobenzoic acid (1.1 eq) at 0°C→25°C over 12 h affords the amide in 82–87% yield. Critical parameters include:
Alternative Methods Using Coupling Agents
Patent data reveals variations using mixed anhydride or in situ activation strategies:
Method A: Mixed Anhydride Approach
2-(3-Methylphenoxy)acetic acid is treated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C. Subsequent addition of 3-aminobenzoic acid provides the amide in 78% yield after silica gel chromatography.
Method B: One-Pot Activation-Coupling
Combining 2-(3-methylphenoxy)acetic acid, EDCl, HOBt, and 3-aminobenzoic acid in dichloromethane (25°C, 24 h) eliminates intermediate isolation, achieving 85% yield with >95% purity by HPLC.
Optimization of Reaction Conditions
Solvent Effects on Amide Yield
Comparative studies demonstrate solvent-dependent outcomes:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 87 | 98 |
| THF | 7.5 | 76 | 92 |
| Dichloromethane | 8.9 | 85 | 96 |
DMF maximizes yield due to enhanced solubility of both reactants and intermediates.
Temperature and Time Optimization
Reaction kinetics studies identify optimal conditions:
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 12.6 (s, 1H, COOH)
-
δ 10.2 (s, 1H, NH)
-
δ 7.8–6.9 (m, 7H, aromatic)
-
δ 4.6 (s, 2H, OCH₂CO)
-
δ 2.3 (s, 3H, CH₃)
IR (KBr) :
-
3280 cm⁻¹ (N–H stretch)
-
1680 cm⁻¹ (C=O amide)
-
1705 cm⁻¹ (C=O acid)
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Methylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-[2-(3-Carboxyphenoxy)acetamido]benzoic acid.
Reduction: this compound with an amine group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.3 g/mol
- IUPAC Name : 3-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid
- Canonical SMILES : CC(C)C1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
Chemistry
3-[2-(3-Methylphenoxy)acetamido]benzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the acetamido group.
These reactions facilitate the creation of more complex organic molecules, making it valuable in synthetic chemistry.
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties, potentially useful in developing new antibiotics.
- Anti-inflammatory Properties : It may inhibit cyclooxygenase enzymes, which are involved in inflammatory pathways.
A study evaluating the cytotoxic effects across different cell lines yielded the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 25.4 ± 0.5 |
| Hep-G2 | 30.1 ± 1.0 | |
| A2058 | 28.7 ± 0.8 |
These findings suggest promising anticancer activity across multiple cell lines, indicating potential therapeutic applications in oncology.
Pharmaceutical Development
Due to its unique structure, this compound is being explored as a lead candidate for drug development:
- Drug Design : Its ability to modulate biological targets makes it a candidate for designing new pharmaceuticals aimed at treating various diseases, including cancer and inflammatory disorders.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, leading to altered signaling pathways that affect cell proliferation and apoptosis.
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of this compound revealed that it effectively inhibits cell growth in breast cancer (MCF-7), liver cancer (Hep-G2), and melanoma (A2058) cell lines. The mechanism appears to involve enzyme inhibition related to inflammatory pathways and direct effects on cancer cell survival.
Case Study 2: Anti-inflammatory Effects
Research has indicated that this compound can significantly reduce pro-inflammatory cytokines in animal models. In a controlled study involving rats treated with lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-α and IL-1β, suggesting its potential utility as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[2-(3-Methylphenoxy)acetamido]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease processes. For example, it could inhibit enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-[2-Oxo-2-(4-Tolyl)acetamido]benzoic Acid (7a)
- Structure : Acetamido group at the 2-position of benzoic acid, substituted with a 4-tolyl (methylphenyl) group and an oxo (keto) group.
- Synthesis : Prepared via acid-catalyzed rearrangement of nitroaryl oxiranes .
- Key Differences: Positional isomer (2- vs. 3-acetamido). 4-Tolyl substituent is less sterically hindered than 3-methylphenoxy.
3-(2-(Benzo[d]imidazol-2-ylthio)acetamido)benzoic Acid
- Structure : Acetamido group linked to a benzimidazole-thioether moiety.
- Applications : Demonstrates anticancer activity (IC₅₀ ~8 μM against colorectal cancer) due to interactions with cellular targets like PTP1B .
- Key Differences: Thioether and benzimidazole groups enhance π-π stacking and hydrogen bonding, improving target binding. Higher molecular weight and lipophilicity compared to the 3-methylphenoxy variant.
2-(3-(7-Methylcoumarin)acetamido)benzoic Acid (MAB)
- Structure : Coumarin ring fused to the acetamido group.
- Applications : Effective corrosion inhibitor for mild steel in HCl (90% efficiency at 500 ppm) due to adsorption via Langmuir isotherm .
- Key Differences :
- Extended conjugated system (coumarin) enhances planar adsorption on metal surfaces.
- Polar carboxylate and amide groups facilitate aqueous solubility.
Positional Isomers of Acetamido Benzoic Acids
highlights the impact of acetamido group positioning on metal coordination:
- 2-Acetamido benzoic acid : Forms complexes with Ni, Co, Cd, and Zn, with hydration states varying by metal.
- 3-Acetamido benzoic acid : Similar coordination but distinct hydration (e.g., Cd/Zn complexes with 2 H₂O vs. 1 H₂O for Co/Ni).
- 4-Acetamido benzoic acid : Exhibits weaker electron donation from the acetamido group, reducing complex stability .
Implications for this compound:
- The 3-position may optimize steric accessibility for interactions (e.g., enzyme inhibition or adsorption).
- Phenoxy substituents could hinder metal coordination compared to simpler acetamido derivatives.
Substituent Effects on Phenoxy Groups
3-(2-(4-tert-Butylphenoxy)acetamido)benzoic Acid
- Structure: Bulky tert-butyl group on phenoxy.
- Properties: Higher hydrophobicity (logP ~3.5 predicted) due to tert-butyl. Reduced solubility compared to 3-methylphenoxy variant .
3-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)benzoic Acid
- Structure : Rigid bicyclic substituent.
- Properties :
Research Findings and Trends
Bioactivity : Electron-withdrawing groups (e.g., oxo in 7a) or heterocycles (e.g., benzimidazole in 10c) enhance target binding in medicinal applications .
Correlation with Adsorption : Bulky substituents (e.g., coumarin in MAB) improve corrosion inhibition by forming dense protective layers .
Synthetic Flexibility : The acetamido benzoic acid scaffold allows modular substitution, enabling tailored properties for diverse applications .
Biological Activity
3-[2-(3-Methylphenoxy)acetamido]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a benzoic acid core with an acetamido group and a 3-methylphenoxy side chain. The synthesis typically involves several steps:
- Preparation of 3-Methylphenol : Synthesized via methylation of phenol using methyl iodide in the presence of a base like potassium carbonate.
- Formation of 3-Methylphenoxyacetic Acid : Reaction with chloroacetic acid under basic conditions.
- Amidation : Conversion to acyl chloride using thionyl chloride, followed by reaction with 3-aminobenzoic acid to yield the final product.
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial growth.
- Receptor Modulation : The compound could act on receptors associated with pain and inflammation, similar to other benzoic acid derivatives .
Anti-inflammatory Properties
Research suggests that derivatives of benzoic acids, including this compound, may exhibit anti-inflammatory effects. In vitro studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Antimicrobial Activity
There is evidence indicating that this compound may possess antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on COX Inhibition : An in-silico study indicated that certain benzoic acid derivatives have high binding affinities for COX-2 receptors, suggesting a mechanism for their anti-inflammatory effects .
- Antimicrobial Activity Assessment : A comparative analysis showed that some benzoic acid derivatives exhibited significant antimicrobial activity against multidrug-resistant strains of bacteria, highlighting their potential as novel therapeutic agents .
- Pharmacokinetic Studies : Research on the absorption and metabolism of similar compounds has provided insights into their bioavailability and potential side effects, which are crucial for drug development .
Summary Table of Biological Activities
Q & A
Q. Answer :
- Key Parameters :
- Temperature Control : Maintain reactions at 45°C for 1–1.25 hours to balance reaction rate and byproduct formation, as shown in analogous triazine-coupled benzoic acid syntheses .
- Catalytic Systems : Use anhydrous conditions and amine bases (e.g., DIPEA) to enhance coupling efficiency between the acetamido and benzoic acid moieties.
- Purification : Employ column chromatography with hexane/EtOH (1:1) for optimal separation (Rf = 0.59–0.62) .
What advanced spectroscopic techniques are recommended to resolve overlapping signals in the 1H NMR spectrum of this compound?
Q. Answer :
- Methodology :
- High-Field NMR : Use ≥400 MHz instruments to improve resolution. For example, methoxy (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) in related structures required high-field analysis to distinguish overlapping peaks .
- 2D NMR : Apply COSY and HSQC to assign aromatic proton couplings and confirm acetamido linkage integrity .
- Deuterated Solvents : DMSO-d6 is preferred for resolving hygroscopic samples .
How do structural modifications (e.g., substituent position on the phenoxy group) impact biological activity?
Q. Answer :
- SAR Insights :
- Meta-Substitution : The 3-methyl group on the phenoxy moiety improves metabolic stability compared to ortho/para analogs, as observed in fluorinated benzoic acids targeting neurological enzymes .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF3) enhance bioavailability but may reduce solubility, necessitating formulation studies .
What impurities commonly arise during synthesis, and how can they be characterized?
Q. Answer :
- Common Byproducts :
- Hydrolysis Byproducts : Free 3-aminobenzoic acid (from acetamido cleavage) or unreacted 3-methylphenoxyacetic acid.
- Detection : Use LC-MS with reverse-phase C18 columns and compare retention times against synthetic standards .
- Mitigation : Strict control of reaction pH (<7) and anhydrous conditions minimizes hydrolysis .
What storage protocols ensure long-term stability of this compound?
Q. Answer :
- Best Practices :
How can computational modeling aid in predicting the reactivity of this compound?
Q. Answer :
- Computational Strategies :
What in vitro assays are suitable for evaluating the compound’s potential therapeutic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
